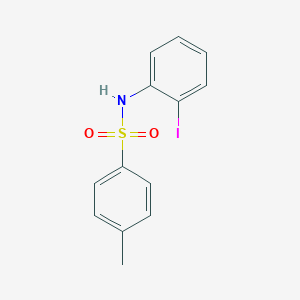

N-(2-iodophenyl)-4-methylbenzenesulfonamide

説明

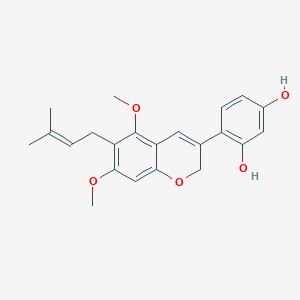

N-(2-iodophenyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) linked to an aromatic ring. This compound, due to its functional groups, is involved in various chemical reactions and possesses distinctive physical and chemical properties, making it a subject of interest in chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to N-(2-iodophenyl)-4-methylbenzenesulfonamide, typically involves a multi-step chemical process. One common approach is the reaction of sulfonyl chloride with an amine, followed by further functionalization of the resultant sulfonamide. For instance, derivatives of 4-methylbenzenesulfonamide have been synthesized through reactions involving sulfonyl chlorides and amines, demonstrating a foundational methodology that could be adapted for synthesizing N-(2-iodophenyl)-4-methylbenzenesulfonamide (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

Crystallographic and spectroscopic techniques play a crucial role in the molecular structure analysis of sulfonamide compounds. For example, crystal structure determination by single-crystal X-ray diffraction provides detailed insights into the molecule's geometry, including bond lengths, angles, and molecular conformation. Studies on similar sulfonamides have revealed structures with orthorhombic space groups and detailed hydrogen bonding patterns, which are critical for understanding the chemical behavior of these compounds (Rodrigues et al., 2015).

Chemical Reactions and Properties

N-(2-iodophenyl)-4-methylbenzenesulfonamide can participate in various chemical reactions, particularly those involving its sulfonamide and iodophenyl groups. These reactions include nucleophilic substitution (due to the presence of the iodine atom), sulfonamide linkage modifications, and potential involvement in coupling reactions. The compound's reactivity can be exploited in synthesizing heterocyclic compounds, as demonstrated by reactions of similar sulfonamides under specific conditions (Layman et al., 2005).

Physical Properties Analysis

The physical properties of N-(2-iodophenyl)-4-methylbenzenesulfonamide, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. Crystallographic studies provide insights into the compound's solid-state properties, including molecular packing and intermolecular interactions, which affect its physical characteristics. Analyzing similar compounds has shown how molecular features, like hydrogen bonding and molecular geometry, impact these properties (Mague et al., 2014).

Chemical Properties Analysis

The chemical properties of N-(2-iodophenyl)-4-methylbenzenesulfonamide, such as acidity, basicity, and reactivity, are determined by its functional groups. The sulfonamide group, in particular, is known for its weakly basic nature and ability to form hydrogen bonds, affecting the compound's behavior in chemical reactions and its interactions with biological molecules. Studies on sulfonamides' reactivity and interaction patterns offer valuable insights into their chemical behavior and potential applications (Eren et al., 2018).

科学的研究の応用

Synthesis of Benzonitriles : It is used for synthesizing various benzonitriles from (hetero)aryl bromides, including functionalized substrates and heteroaryl bromides, with good to excellent yields (Anbarasan, Neumann, & Beller, 2011).

Synthesis of Zinc and Cadmium Complexes : It contributes to the synthesis of zinc and cadmium complexes exhibiting luminescent properties in electroluminescent devices (Lifintseva et al., 2018).

Synthesis of N-Containing Heterocycles : The compound is useful in synthesizing N-containing heterocycles, such as carbonylmethylene isoindolines (Aronica et al., 2016).

Cyanation in Rhodium-Catalyzed Reactions : As an environmentally benign cyanating reagent, it allows the synthesis of various substituted acrylonitriles and chlorpheniramine-based antagonists (Chaitanya & Anbarasan, 2015).

Palladium-Catalyzed Cross-Coupling Reactions : It's used in palladium-catalyzed cross-coupling reactions of diarylvinylidenecyclopropanes with 2-iodophenol and 2-iodophenyl (Li & Shi, 2009).

Intramolecular Pauson-Khand Reaction : The compound is instrumental in the intramolecular Pauson-Khand reaction to synthesize cyclopentyl[C]pyrrol-5(1H)-one (Patel, Livinghouse, & Pagenkopf, 2003).

HIV-1 Infection Prevention : It can be utilized as a targeting preparation in preventing human HIV-1 infection (Cheng De-ju, 2015).

Role in DNA Interaction and Antiproliferative Activity : The N-sulfonamide derivative plays a significant role in DNA interaction, affecting DNA cleavage efficiency and antiproliferative activity (González-Álvarez et al., 2013).

将来の方向性

特性

IUPAC Name |

N-(2-iodophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKVYDXSGFMXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362400 | |

| Record name | STK040583 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-iodophenyl)-4-methylbenzenesulfonamide | |

CAS RN |

61613-20-5 | |

| Record name | STK040583 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

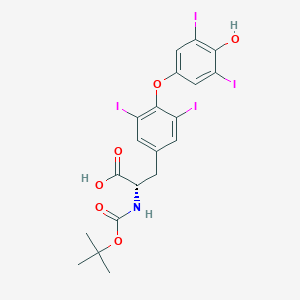

![3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione](/img/structure/B41134.png)

![4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol](/img/structure/B41139.png)

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)